N-cyclopentyl-4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-amine
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Overview
Description
N-cyclopentyl-4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-amine is a synthetic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-amine typically involves the reaction of 4,5-bis(4-methoxyphenyl)thiophene-2-carboxylic acid with cyclopentylamine. The reaction is facilitated by the use of coupling agents such as 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) and dimethylaminopyridine (DMAP) in acetonitrile at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-cyclopentyl-4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential as a therapeutic agent in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of N-cyclopentyl-4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . By binding to the active site of COX-2, the compound prevents the formation of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-4,5-bis(4-hydroxyphenyl)thiophene-2-carboxamide
- 4,5-diarylthiophene-2-carboxamide derivatives
Uniqueness
N-cyclopentyl-4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-amine is unique due to its specific structural features, such as the presence of cyclopentyl and methoxyphenyl groups, which contribute to its distinct biological activities. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-cyclopentyl-4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2S/c1-25-18-11-7-15(8-12-18)20-21(16-9-13-19(26-2)14-10-16)27-22(24-20)23-17-5-3-4-6-17/h7-14,17H,3-6H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFZYWVYJYBMQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SC(=N2)NC3CCCC3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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